molecular formula C6H8N4 B1266548 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile CAS No. 54820-92-7

5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1266548
CAS No.: 54820-92-7
M. Wt: 136.15 g/mol
InChI Key: FZJSBIMCUGPBKX-UHFFFAOYSA-N
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Description

5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound with the molecular formula C6H8N4. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of an amino group and a nitrile group in its structure makes it a versatile intermediate in organic synthesis.

Mechanism of Action

Target of Action

5-Amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a complex organic compound with potential biological activity These include human cannabinoid receptors (hCB1 and hCB2), p38 kinase, and CB1 receptor antagonists .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, they can act as inhibitors, blocking the activity of certain enzymes or receptors, or they can bind to these targets and modulate their function .

Biochemical Pathways

Given its potential interaction with cannabinoid receptors and p38 kinase, it’s plausible that this compound could influence pathways related to inflammation, pain perception, and cellular stress responses .

Pharmacokinetics

The compound’s molecular weight (13616) suggests that it could potentially be well-absorbed and distributed in the body .

Result of Action

Given the known biological activities of similar pyrazole derivatives, it’s plausible that this compound could have anti-inflammatory, analgesic, and anti-hypertensive effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For instance, the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as a recyclable catalyst in water . This suggests that the compound’s synthesis and potentially its action could be influenced by environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the most common methods for synthesizing 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile involves a one-pot, multicomponent reaction. This method typically uses substituted benzaldehydes, malononitrile, and phenyl hydrazine as starting materials. The reaction is catalyzed by alumina–silica-supported manganese dioxide in water, yielding the desired product in high yields (86–96%) under mild conditions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar multicomponent reactions. The use of recyclable catalysts and green solvents like water makes the process environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and nitrile groups allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-amino-1,3-dimethylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c1-4-5(3-7)6(8)10(2)9-4/h8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJSBIMCUGPBKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00277316
Record name 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile
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Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54820-92-7
Record name 54820-92-7
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Record name 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile
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Record name 5-Amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile
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Record name 1,3-Dimethyl-5-amino-4-cyanopyrazole
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Synthesis routes and methods I

Procedure details

To a solution of 1-ethoxyethylidene malononitrile (27.2 g, 0.2 mol) in ethanol (50 ml) was added methyl hydrazine (9.4 g, 0.2 mol). The reaction mixture was stirred at room temperature for 3 hours and the product was collected by filtration to afford 23.6 g (87%) of 1,3-dimethyl-5-amino-1H-pyrazole-4-carbonitrile as white crystals, m.p. 193°-195° C. when dried in high vacuum.
Quantity
27.2 g
Type
reactant
Reaction Step One
Name
methyl hydrazine
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-(1-Ethoxy-ethylidene)-malononitrile 1a (10 g, 73.45 mmol) was added portionwise to a mixture of N-methylhydrazine (1 equiv., 3.88 ml) in ethanol (50 ml) and the reaction mixture was refluxed for 1 hour, cooled to room temperature, precipitate filtered, washed with ethanol and dried to give 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile 2a as white crystalline solid (9.85 g, 68%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
N-methylhydrazine
Quantity
3.88 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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